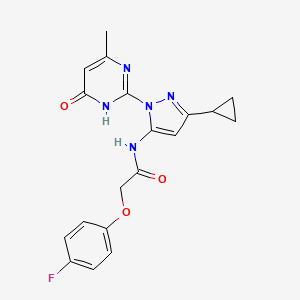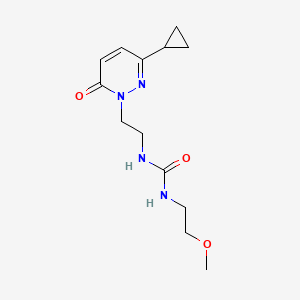
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research on urea derivatives like 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones has demonstrated antimicrobial properties. These compounds were synthesized through a complex process involving acetylation and treatment with triethyl amine and formamide, followed by refluxation with urea. They exhibited activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of urea derivatives in developing new antimicrobial agents (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).
Synthesis Pathways
Investigations into the synthesis of novel urea derivatives, such as the formation pathway of 3,5-bis(methoxymethyl)perhydro-1,3,5-oxadiazin-4-one, reveal the complex reactions between urea and its derivatives with formaldehyde. These studies shed light on the synthesis mechanisms and potential applications of urea-based compounds in various scientific fields (R. Shiba, Miyuki Takahashi, T. Ebisuno, M. Takimoto, 1989).
Antiproliferative Agents
Urea derivatives have also been explored as antiproliferative agents targeting specific cellular mechanisms in cancer research. For instance, (imidazo[1,2-a]pyrazin-6-yl)ureas were synthesized and showed cytostatic activity against non-small cell lung cancer cell lines by inducing overexpression of the TP53 gene, suggesting a reactivation of p53 mutant in these cell lines (M. Bazin, B. Rousseau, Sophie Marhadour, et al., 2016).
Enzyme Inhibition
Some urea derivatives have demonstrated effective inhibition of key enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurological disorders and enzyme-related studies. The synthesis of tetrahydropyrimidine-5-carboxylates and their testing against these enzymes provided insights into the potential therapeutic applications of urea derivatives in treating diseases related to enzyme malfunction (A. Sujayev, É. Garibov, Parham Taslimi, et al., 2016).
Chemical Synthesis and Structural Analysis
Urea derivatives are pivotal in chemical synthesis, offering pathways to novel compounds with potential applications in materials science and pharmaceuticals. For example, studies on the molecular structure, vibrational spectra, and NBO analysis of specific urea derivatives contribute to our understanding of their chemical properties and potential uses in creating new materials or drugs (E. Al-Abdullah, Y. Mary, C. Panicker, et al., 2014).
Eigenschaften
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-20-9-7-15-13(19)14-6-8-17-12(18)5-4-11(16-17)10-2-3-10/h4-5,10H,2-3,6-9H2,1H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECNWQYGNHLLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1C(=O)C=CC(=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

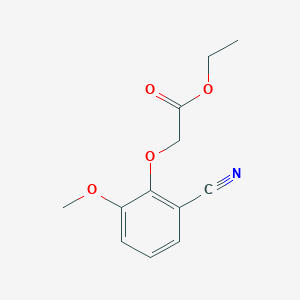
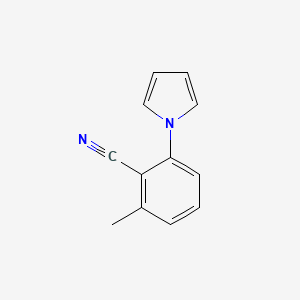
![N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine](/img/structure/B2757795.png)
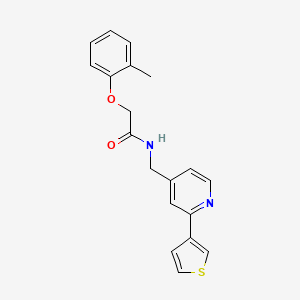
![2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2757797.png)
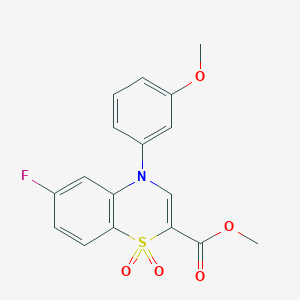
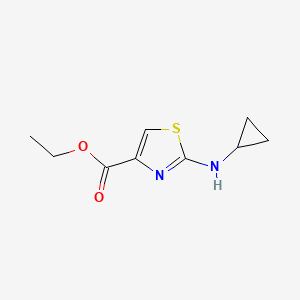
![7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2757803.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2757805.png)

![N-(2-chlorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2757808.png)
![N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2757809.png)
